molecular formula C12H15NO B11906521 3-Ethyl-1-methyl-4-phenylazetidin-2-one CAS No. 39629-39-5

3-Ethyl-1-methyl-4-phenylazetidin-2-one

Cat. No.: B11906521
CAS No.: 39629-39-5
M. Wt: 189.25 g/mol
InChI Key: CPRACZNLDSZARJ-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-4-phenylazetidin-2-one is a four-membered β-lactam (azetidin-2-one) derivative with a phenyl group at position 4, an ethyl group at position 3, and a methyl group at position 1. Its structure (Fig. Azetidin-2-ones are known for their conformational rigidity due to ring strain, which can enhance binding specificity in pharmacological contexts .

Properties

CAS No.

39629-39-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-ethyl-1-methyl-4-phenylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-3-10-11(13(2)12(10)14)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3

InChI Key

CPRACZNLDSZARJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(N(C1=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with phenylacetyl chloride to form an intermediate, which is then cyclized under basic conditions to yield the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of 3-Ethyl-1-methyl-4-phenylazetidin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of reagents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction may produce azetidine derivatives.

Scientific Research Applications

3-Ethyl-1-methyl-4-phenylazetidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anti-inflammatory drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact pathways involved depend on the specific biological context and the target enzymes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs from recent studies include compounds 20–23 (), which share the azetidin-2-one core but differ in substituent patterns (Table 1).

Table 1: Substituent Comparison of Azetidin-2-one Derivatives

Compound Position 1 Position 3 Position 4
Target Compound Methyl Ethyl Phenyl
20 () Benzyl Dimethyl 2-Methoxyphenyl
21 () Phenyl Dimethyl 2-Methoxyphenyl
23 () 2-Fluorophenyl Dimethyl 2-Methoxyphenyl
  • The absence of electron-donating groups (e.g., methoxy in analogs 20–23) at position 4 may limit hydrogen-bonding interactions in biological systems.

Conformational Analysis

The Cremer-Pople puckering parameters () quantify non-planar distortions in cyclic systems. For four-membered azetidin-2-ones:

  • Puckering amplitude (q) is typically lower than in five-membered rings, increasing ring strain and reactivity.
  • Substituents at position 4 (e.g., phenyl vs. 2-methoxyphenyl) influence torsional angles, affecting binding to biological targets .

Crystallographic and Computational Insights

Structural studies using SHELX () and ORTEP () reveal:

  • Bond lengths in azetidin-2-ones range from 1.45–1.50 Å (C-N), with slight variations due to substituents.
  • Electron-withdrawing groups at position 4 (e.g., methoxy) increase carbonyl polarization, enhancing electrophilicity .

Biological Activity

3-Ethyl-1-methyl-4-phenylazetidin-2-one is a compound of significant interest in pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O
  • Molecular Weight : Approximately 189.25 g/mol

The structure includes an azetidinone ring with specific substituents that contribute to its biological properties. The ethyl group at the 3-position, methyl group at the 1-position, and phenyl group at the 4-position are crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that 3-Ethyl-1-methyl-4-phenylazetidin-2-one exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity. The mechanism is hypothesized to involve the inhibition of bacterial enzymes by mimicking natural substrates, thereby blocking active sites critical for bacterial survival.

Anticancer Effects

In vitro studies have demonstrated that 3-Ethyl-1-methyl-4-phenylazetidin-2-one exhibits antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The compound's ability to destabilize tubulin and disrupt microtubule dynamics has been noted, which is critical for cancer cell division .

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, effectively blocking their function and leading to reduced cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS formation, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Ethyl-1-methyl-4-phenylazetidin-2-one and its derivatives:

StudyFocusFindings
Joksimović et al. (2016)Anticancer ActivityDemonstrated significant antiproliferative effects in MCF-7 cells with IC50_{50} values comparable to established chemotherapeutics .
MDPI Research (2023)Antimicrobial ActivityIdentified strong antimicrobial properties against various pathogens, suggesting potential as a new antibiotic candidate.
BenchChem AnalysisMechanism InsightsDiscussed the interaction with cellular targets leading to enzyme inhibition and ROS generation.

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